molecular formula C16H20O4 B14237896 Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate CAS No. 221208-74-8

Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate

Cat. No.: B14237896
CAS No.: 221208-74-8
M. Wt: 276.33 g/mol
InChI Key: XORQFSNTWHODBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate is an organic compound with a complex structure that includes a benzoate core substituted with two but-3-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with but-3-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active benzoate moiety, which can then participate in further biochemical reactions. The double bonds in the but-3-en-1-yl groups can also interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate is unique due to the presence of two but-3-en-1-yl groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

221208-74-8

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

methyl 3,5-bis(but-3-enoxy)benzoate

InChI

InChI=1S/C16H20O4/c1-4-6-8-19-14-10-13(16(17)18-3)11-15(12-14)20-9-7-5-2/h4-5,10-12H,1-2,6-9H2,3H3

InChI Key

XORQFSNTWHODBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCCC=C)OCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.